molecular formula C19H24N4O B2666137 4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine CAS No. 2415586-90-0

4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine

Cat. No.: B2666137
CAS No.: 2415586-90-0
M. Wt: 324.428
InChI Key: RIVUEMTXXCOYCA-UHFFFAOYSA-N
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Description

4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with cyclopropyl and piperidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents like diazomethane or cyclopropylcarbene.

    Attachment of the Piperidinyl Group: The piperidinyl group is typically introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the pyrimidine core.

    Attachment of the Pyridinyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or sulfonates in the presence of a base for nucleophilic substitution; electrophilic reagents like halogens for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)triazine
  • 4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)quinazoline

Uniqueness

4-Cyclopropyl-6-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-cyclopropyl-6-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O/c1-14-4-2-6-19(22-14)24-12-15-5-3-9-23(11-15)18-10-17(16-7-8-16)20-13-21-18/h2,4,6,10,13,15-16H,3,5,7-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIVUEMTXXCOYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OCC2CCCN(C2)C3=NC=NC(=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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